molecular formula C20H17N3OS B4849097 N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide

N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide

Cat. No. B4849097
M. Wt: 347.4 g/mol
InChI Key: CVKJHUMVVALBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as TAK-659, belongs to the class of kinase inhibitors and has been studied extensively for its ability to target specific signaling pathways in cells. In

Scientific Research Applications

N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit several kinases, including BTK, FLT3, and AKT, which are involved in various signaling pathways in cells. This compound has been investigated for its potential use in treating cancer, autoimmune diseases, and inflammatory disorders. In addition, N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide has been studied for its ability to enhance the efficacy of other drugs in combination therapy.

Mechanism of Action

N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide exerts its effects by inhibiting specific kinases involved in various signaling pathways in cells. By inhibiting these kinases, this compound can block the downstream signaling events that lead to cell proliferation, survival, and migration. Furthermore, N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer.
Biochemical and Physiological Effects
N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell death, inhibit cell proliferation, and suppress tumor growth. In addition, N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide has been shown to modulate the immune system, which may be beneficial in treating autoimmune diseases and inflammatory disorders. This compound has also been shown to enhance the efficacy of other drugs in combination therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide in lab experiments is its specificity for certain kinases. This allows researchers to target specific signaling pathways in cells and study their effects. Furthermore, this compound has been optimized for use in scientific research, with improved yield and purity. However, one limitation of using N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide. One area of interest is its potential use in combination therapy with other drugs. By enhancing the efficacy of other drugs, N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide may improve treatment outcomes for various diseases. Another area of interest is the development of more specific kinase inhibitors based on the structure of N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide. By targeting specific kinases, these compounds may have improved efficacy and fewer side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide and its potential applications in treating various diseases.
Conclusion
N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit specific kinases involved in various signaling pathways in cells, which may be beneficial in treating cancer, autoimmune diseases, and inflammatory disorders. While there are limitations to its use in lab experiments, N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide has several advantages, including its specificity for certain kinases. Future research on this compound may lead to improved treatment options for various diseases.

properties

IUPAC Name

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-3-14-4-6-15(7-5-14)18-13(2)25-20(17(18)12-21)23-19(24)16-8-10-22-11-9-16/h4-11H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKJHUMVVALBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.